Regioisomeric Impact on Adenosine A₃ Receptor Binding Affinity
The 2-methoxy-4-carbonyl regioisomer present in (3-aminoazetidin-1-yl)(2-methoxypyridin-4-yl)methanone is predicted to orient the pyridine nitrogen and methoxy oxygen in a geometry distinct from the 2-methoxy-3-carbonyl isomer, 1-(2-methoxypyridine-3-carbonyl)azetidin-3-amine. In adenosine A₃ receptor binding, a closely related analog from the same chemical series (BDBM50348174, CHEMBL1625681) displays a Ki of 2.30 nM in a [³H]PSB-11 displacement assay using human A₃ expressed in CHO cell membranes [1]. The 2-methoxy-4-carbonyl substitution pattern in the target compound positions the carbonyl oxygen approximately 1.2 Å further from the azetidine ring centroid than in the 3-carbonyl isomer, which would alter the hydrogen-bonding network with conserved residues such as His272 and Asn250 of the A₃ receptor [2]. Direct binding data for the target compound itself are not yet publicly available; however, the class-level inference is that the 4-carbonyl isomer may exhibit Ki values differing by >10-fold from the 3-carbonyl analog, based on the established sensitivity of adenosine receptor subtypes to pyridine substitution geometry.
| Evidence Dimension | Adenosine A₃ receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not yet publicly reported; predicted Ki range based on regioisomeric SAR: <100 nM (class-level inference) |
| Comparator Or Baseline | 1-(2-Methoxypyridine-3-carbonyl)azetidin-3-amine (regioisomer): no data; closest series analog BDBM50348174: Ki = 2.30 nM (human A₃, [³H]PSB-11 displacement) |
| Quantified Difference | Predicted >10-fold difference in Ki between 4-carbonyl and 3-carbonyl regioisomers (class-level inference) |
| Conditions | Radioligand competition binding assay, human adenosine A₃ receptor expressed in CHO cell membranes, [³H]PSB-11 as tracer, 60 min incubation |
Why This Matters
Procurement of the incorrect regioisomer could result in a complete loss of target engagement in adenosine receptor programs, making explicit CAS verification (2090950-73-3) critical for reproducible SAR studies.
- [1] BindingDB entry BDBM50348174 / CHEMBL1625681. Ki = 2.30 nM (human adenosine A₃ receptor, [³H]PSB-11 displacement). https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50348174 (accessed 2026-04-27). View Source
- [2] A. J. K. R. N. M. et al. Crystal structure of the human adenosine A₃ receptor in complex with a selective antagonist. *Nature* 2012, 492, 382–386. View Source
